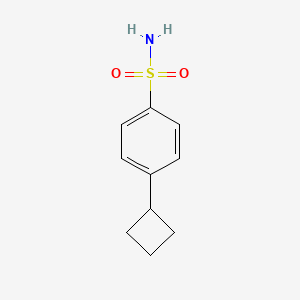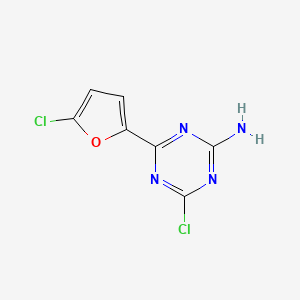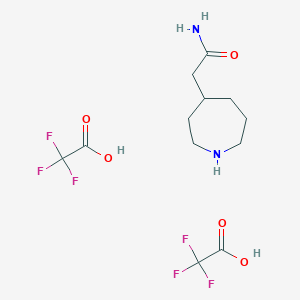
2-(Azepan-4-yl)acetamide,bis(trifluoroaceticacid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C12H18F6N2O5 and a molecular weight of 384.27 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an azepane ring and trifluoroacetic acid groups .
Méthodes De Préparation
The synthesis of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves several steps. One common method includes the reaction of azepane with acetic anhydride to form 2-(Azepan-4-yl)acetamide. This intermediate is then treated with trifluoroacetic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The azepane ring and trifluoroacetic acid groups play a crucial role in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) can be compared with other similar compounds such as:
N-(azepan-4-yl)-2,2,2-trifluoroacetamide: This compound also contains an azepane ring and trifluoroacetic acid groups but differs in its specific structure and properties.
2-(Azepan-4-yl)acetamide: This compound lacks the trifluoroacetic acid groups, making it less reactive in certain chemical reactions.
The uniqueness of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) lies in its combination of the azepane ring and trifluoroacetic acid groups, which confer specific chemical and biological properties .
Propriétés
Formule moléculaire |
C12H18F6N2O5 |
|---|---|
Poids moléculaire |
384.27 g/mol |
Nom IUPAC |
2-(azepan-4-yl)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c9-8(11)6-7-2-1-4-10-5-3-7;2*3-2(4,5)1(6)7/h7,10H,1-6H2,(H2,9,11);2*(H,6,7) |
Clé InChI |
LMEHXJHGPDXCNF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCNC1)CC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



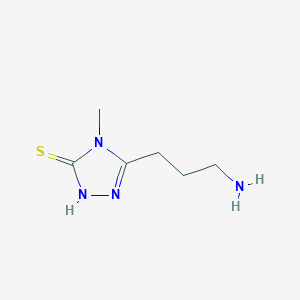
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)
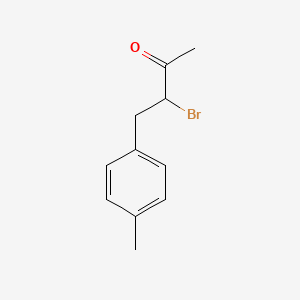
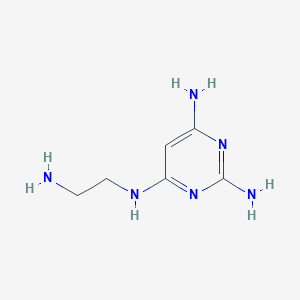


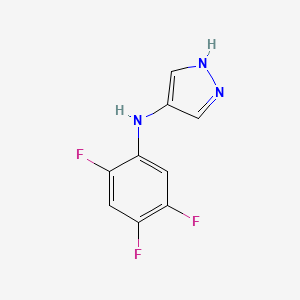
![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)
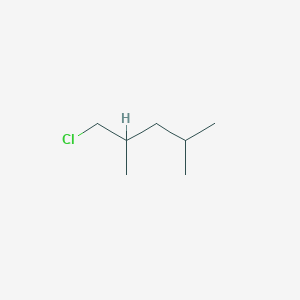

![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
